molecular formula C3H5BrO3S B12515013 (Methanesulfonyl)acetyl bromide CAS No. 819079-69-1

(Methanesulfonyl)acetyl bromide

Cat. No.: B12515013
CAS No.: 819079-69-1
M. Wt: 201.04 g/mol
InChI Key: PFNOSNGEFQEHMU-UHFFFAOYSA-N
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Description

(Methanesulfonyl)acetyl bromide is an organic compound characterized by the presence of both methanesulfonyl and acetyl bromide functional groups. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetyl bromide can be synthesized through the reaction of methanesulfonyl chloride with acetyl bromide under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrogen chloride formed during the process. The reaction is carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but with enhanced safety measures and optimized reaction conditions to maximize efficiency and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (Methanesulfonyl)acetyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester.

Scientific Research Applications

(Methanesulfonyl)acetyl bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for introducing methanesulfonyl and acetyl groups into organic molecules.

    Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates and active ingredients.

    Material Science: It is employed in the modification of polymers and other materials to enhance their properties.

    Biochemistry: this compound is used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of (Methanesulfonyl)acetyl bromide involves the formation of reactive intermediates that can interact with nucleophiles. The methanesulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the acetyl bromide moiety. This facilitates nucleophilic attack and subsequent formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.

Comparison with Similar Compounds

    Methanesulfonyl chloride: Similar in structure but lacks the acetyl bromide group.

    Acetyl chloride: Contains the acetyl group but lacks the methanesulfonyl group.

    Tosyl chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.

Uniqueness: (Methanesulfonyl)acetyl bromide is unique due to the presence of both methanesulfonyl and acetyl bromide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.

Properties

CAS No.

819079-69-1

Molecular Formula

C3H5BrO3S

Molecular Weight

201.04 g/mol

IUPAC Name

2-methylsulfonylacetyl bromide

InChI

InChI=1S/C3H5BrO3S/c1-8(6,7)2-3(4)5/h2H2,1H3

InChI Key

PFNOSNGEFQEHMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(=O)Br

Origin of Product

United States

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